[(1-tert-butyl-1H-imidazol-2-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
The synthesis of (1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole derivatives.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
(1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
(1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride can be compared with other imidazole derivatives, such as:
[(1-Butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride: Similar in structure but with a butyl group instead of a tert-butyl group.
[(1-Methyl-1H-imidazol-2-yl)methyl]amine: Lacks the tert-butyl group and has different chemical properties.
[(1-Benzyl-1H-imidazol-2-yl)methyl]amine: Contains a benzyl group, leading to different biological activities.
The uniqueness of (1-tert-butyl-1H-imidazol-2-yl)methylamine dihydrochloride lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications.
Properties
Molecular Formula |
C9H19Cl2N3 |
---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
1-(1-tert-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-9(2,3)12-6-5-11-8(12)7-10-4;;/h5-6,10H,7H2,1-4H3;2*1H |
InChI Key |
UQDNMERYTJSUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CN=C1CNC.Cl.Cl |
Origin of Product |
United States |
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